molecular formula C5H8ClF3N4 B2767805 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1855888-52-6

5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B2767805
CAS No.: 1855888-52-6
M. Wt: 216.59
InChI Key: PSLVOQBHRURNCU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a pyrazole-based compound characterized by:

  • A hydrazinyl (-NHNH₂) group at position 5, enabling nucleophilic reactivity and hydrogen-bonding interactions.
  • A trifluoromethyl (-CF₃) group at position 3, conferring metabolic stability and lipophilicity.
  • A methyl (-CH₃) group at position 1, providing steric bulk and influencing ring conformation.
  • A hydrochloride salt form, enhancing solubility in polar solvents.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4.ClH/c1-12-4(10-9)2-3(11-12)5(6,7)8;/h2,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVOQBHRURNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into various hydrazine derivatives.

    Substitution: The trifluoromethyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Hydrazine derivatives with altered chemical properties.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the reaction of methyl hydrazine with trifluoromethylated precursors. Efficient synthetic methods have been developed that yield high purity and selectivity, which are crucial for subsequent biological evaluations. For instance, a method utilizing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been reported to produce a regioisomeric mixture of pyrazoles, which can be separated based on boiling point vs. pressure analysis .

Biological Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, making it a candidate for therapeutic development:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antibacterial properties. For example, fused pyrazole derivatives synthesized from 5-hydrazinyl compounds demonstrated moderate antibacterial activity against various pathogens .
  • Antioxidant Properties : The antioxidant potential of these compounds has been evaluated using multiple assays, with several derivatives showing promising results. This suggests their utility in combating oxidative stress-related diseases .
  • Protein Kinase Inhibition : Certain derivatives have also been identified as protein kinase inhibitors, which are crucial in cancer therapy as they can disrupt signaling pathways involved in tumor growth .

Agrochemical Applications

In addition to medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals. It has been linked to the production of herbicides such as pyroxasulfone, which is effective in controlling weed populations in various crops .

Case Study 1: Antimicrobial Evaluation

A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds derived from 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited activity comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly influenced their antimicrobial potency .

Case Study 2: Antioxidant Studies

In a comparative study assessing the antioxidant capacity of various pyrazole derivatives, those containing the trifluoromethyl group showed enhanced radical scavenging activity. This was attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes radical intermediates during oxidation processes .

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound offers two reactive NH sites compared to the single NH₂ in 4-amino derivatives, enabling diverse derivatization (e.g., hydrazones) .
  • Salt Forms : Hydrochloride salts (target compound, ) exhibit higher aqueous solubility vs. neutral analogs (), critical for bioavailability .

Reactivity Differences :

  • The hydrazinyl group in the target compound allows for condensation with aldehydes/ketones to form hydrazones, a feature absent in methyl- or bromo-substituted analogs .
  • Neutral CF₃-pyrazoles () are more suited for Suzuki couplings (via bromine) or halogen-bonding interactions .
2.3. Physicochemical and Spectral Data
Property Target Compound 1-(4-Bromophenyl)-5-(p-tolyl)-3-CF₃-1H-pyrazole () 3-Methyl-5-CF₃-1H-pyrazole ()
Melting Point Not reported (predicted >200°C) 118–120°C (, Compound 3f) 150–152°C (, Compound 3i)
¹H NMR (δ) Expected NHNH₂ signal ~6–8 ppm Aromatic protons at 6.88–7.68 ppm () CH₃ at ~2.12 ppm ()
Solubility High (HCl salt) Low (neutral, bulky aryl groups) Moderate (neutral CF₃-pyrazole)

FT-IR Trends :

  • C=N Stretching : ~1595 cm⁻¹ in all CF₃-pyrazoles ().
  • Hydrazinyl N-H : Additional peaks ~3300 cm⁻¹ in the target compound, absent in analogs.

Biological Activity

5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with hydrazine derivatives. Various methods have been reported, emphasizing high yields and regioselectivity. For instance, one effective method includes the use of acetic acid under controlled temperatures to achieve desired yields and purity levels .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

Table 1 summarizes the IC50 values for different studies:

Compound Cell Line IC50 (µM) Reference
5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazoleMDA-MB-23112.50
5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazoleHepG20.71
5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazoleA54926.00

These findings suggest that the compound exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for antibacterial activity. Studies indicate that certain pyrazole derivatives can inhibit bacterial growth effectively:

  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2 outlines the antibacterial efficacy against selected strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazoleE. coli15.0
5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazoleS. aureus10.0

These results indicate a potential for developing new antibacterial agents based on this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases.

Case Studies

Recent case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a derivative similar to 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole showed a reduction in tumor size in MDA-MB-231 xenograft models.
  • Infection Control : Clinical trials have reported successful outcomes in treating bacterial infections resistant to conventional antibiotics using pyrazole-based therapies.

Q & A

Q. What are the established synthetic routes for 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of hydrazine derivatives with trifluoromethyl ketones or aldehydes. For example, Vilsmeier-Haack conditions (using POCl₃ and DMF) may facilitate cyclization of intermediates like 1-methyl-3-(trifluoromethyl)pyrazole precursors . Optimization can employ Design of Experiments (DOE) methodologies to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Statistical tools like response surface methodology (RSM) help identify optimal conditions while minimizing experimental runs .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • ¹H/¹³C NMR : To confirm the hydrazinyl group (-NH-NH₂) and trifluoromethyl (-CF₃) substituents via characteristic splitting patterns and chemical shifts (e.g., CF₃ typically appears near δ 120–125 ppm in ¹³C NMR) .
  • XRD : For crystallographic validation of the hydrochloride salt formation and hydrogen-bonding networks.
  • HPLC-MS : To assess purity and detect byproducts, especially hydrazine-related degradation species .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity, light exposure)?

Stability studies should follow ICH guidelines:

  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (ICH Q1B) and monitor degradation via HPLC.
  • Hygroscopicity : Dynamic vapor sorption (DVS) can quantify moisture uptake, critical for salt forms like hydrochlorides .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s reactivity in nucleophilic substitution reactions?

Discrepancies may arise from divergent reaction pathways (e.g., SN1 vs. SN2 mechanisms) influenced by solvent polarity, steric hindrance from the trifluoromethyl group, or the hydrazinyl group’s nucleophilicity. Kinetic isotopic effect (KIE) studies and DFT calculations can clarify transition states and rate-determining steps . For example, trifluoromethyl groups may stabilize carbocation intermediates in polar protic solvents, favoring SN1 pathways .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with targets such as carbonic anhydrases (evidenced in pyrazole derivatives) .
  • MD simulations : Assess stability of ligand-target complexes over time, accounting for solvation effects and conformational flexibility.
  • QSAR models : Corrogate electronic descriptors (e.g., Hammett σ values for -CF₃) with experimental bioactivity data to predict modifications .

Q. What experimental strategies resolve low yields in large-scale synthesis?

  • Process intensification : Switch from batch to flow chemistry for better heat/mass transfer, reducing side reactions.
  • Catalyst screening : Test alternatives to traditional bases (e.g., DBU vs. K₂CO₃) to improve hydrazine incorporation efficiency.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. How can researchers mitigate risks of hydrazine-related byproduct formation during synthesis?

  • Scavenging agents : Introduce ketones (e.g., acetone) to trap excess hydrazine via hydrazone formation.
  • pH control : Maintain acidic conditions to protonate hydrazine, reducing its nucleophilicity and unintended side reactions.
  • Chromatographic purification : Use reverse-phase HPLC with ion-pair reagents (e.g., TFA) to separate hydrazine adducts .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (hydrazine derivatives are potential irritants) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Waste disposal : Neutralize hydrazine-containing waste with hypochlorite solutions before disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s biological activity across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables.
  • Dose-response validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) to confirm IC₅₀ values.
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and enzymatic activity assays .

Methodological Tables

Q. Table 1. DOE Variables for Synthesis Optimization

VariableRange TestedOptimal ConditionImpact on Yield
Temperature60–120°C90°C+25%
SolventDMF, THF, EtOHDMF+18%
Catalyst Loading0.5–2.0 eq.1.2 eq.+12%
Based on RSM analysis from

Q. Table 2. Key NMR Signals for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-NH-NH₂3.8–4.2 (broad)N/A
-CF₃-122.5
Pyrazole C-3-148.2
Data from

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